3-Oxopyrrolidine-1-carbonyl chloride

Description

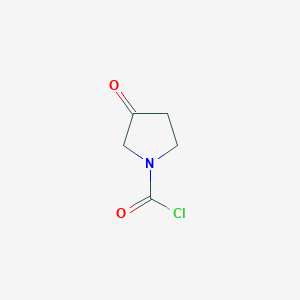

Structure

3D Structure

Properties

IUPAC Name |

3-oxopyrrolidine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2/c6-5(9)7-2-1-4(8)3-7/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJLBBWOGFXFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1=O)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Reagent Significance Within Acyl Chlorides

3-Oxopyrrolidine-1-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides. allen.in Specifically, it can be further classified as a carbamoyl (B1232498) chloride, characterized by the carbonyl group being directly attached to both a nitrogen atom (of the pyrrolidine (B122466) ring) and a chlorine atom. The general structure of acyl chlorides is R-COCl, where 'R' represents an alkyl or aryl group; in this case, the 'R' group is the 3-oxopyrrolidine ring attached via its nitrogen atom. allen.instudymind.co.uk

The significance of this compound as a reagent stems from the inherent reactivity of the acyl chloride functional group. fiveable.mewikipedia.org The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to attack by a wide variety of nucleophiles. chemguide.co.uk Consequently, this compound is an excellent acylating agent, designed to transfer the 3-oxopyrrolidine-1-carbonyl moiety to nucleophilic substrates.

Acyl chlorides are the most reactive derivatives of carboxylic acids and readily undergo nucleophilic acyl substitution reactions. wikipedia.orgchemistrysteps.com These reactions typically proceed through an addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, a very good leaving group. savemyexams.com This high reactivity allows for the formation of amides, esters, and other carbonyl derivatives under mild conditions. chemistrysteps.com

Table 1: General Properties and Reactivity of Acyl Chlorides

| Property | Description | Reference |

|---|---|---|

| Functional Group | -COCl (Carbonyl group bonded to a chlorine atom) | wikipedia.org |

| Classification | Carboxylic Acid Derivative | chemguide.co.uk |

| Reactivity | Highly reactive electrophiles; most reactive of the acyl derivatives. | wikipedia.orgchemistrysteps.com |

| Key Reactions | Nucleophilic Acyl Substitution: Hydrolysis (forms carboxylic acids), Alcoholysis (forms esters), Aminolysis (forms amides). | chemistrysteps.comsavemyexams.com |

| Synthesis | Typically prepared from corresponding carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). | wikipedia.orgsavemyexams.com |

Historical and Current Perspectives on Pyrrolidinone Derived Acyl Chlorides

While specific historical documentation for 3-Oxopyrrolidine-1-carbonyl chloride is not extensively detailed in seminal literature, the strategic use of pyrrolidinone scaffolds has long been a cornerstone of synthetic and medicinal chemistry. The pyrrolidinone ring system is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. mdpi.com Some well-known pharmaceuticals containing this core include the nootropic drug Piracetam and the anticonvulsant Ethosuximide. mdpi.com

Historically, the functionalization of the pyrrolidinone core has been a subject of intense research. The conversion of precursors, such as pyrrolidine (B122466) carboxylic acids, into more reactive species like acyl chlorides represents a classic and effective strategy to facilitate their incorporation into more complex target molecules. This approach leverages the robust and predictable chemistry of acyl chlorides to form stable amide or ester linkages.

In current synthetic design, pyrrolidinone-derived reagents are employed to build libraries of compounds for drug discovery screening. nih.govmdpi.com The development of methodologies for creating diverse pyrrolidine derivatives remains an active area of research. tandfonline.com The use of pyrrolidinone-based building blocks, including reactive intermediates like acyl chlorides, allows chemists to systematically modify molecular structures to optimize biological activity, selectivity, and pharmacokinetic properties. The 3-oxopyrrolidone subclass, in particular, serves as an attractive precursor for generating a variety of functionalized pyrrolidines. ekb.egresearchgate.net

Research Imperatives and Strategic Value of 3 Oxopyrrolidine 1 Carbonyl Chloride in Synthetic Design

Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules often employs one of two overarching strategies: convergent or divergent synthesis. In a convergent synthesis , different fragments of a complex molecule are prepared separately and then joined together in the final stages. An alternative approach is divergent synthesis , where a common intermediate is used to generate a library of structurally related compounds.

This compound serves as an exemplary starting point for divergent synthesis. Its activated N-carbonyl chloride moiety allows for reactions with a wide array of nucleophiles (alcohols, amines, thiols) to produce a diverse range of derivatives, such as carbamates, ureas, and thiocarbamates. This makes it a valuable building block in medicinal chemistry and materials science for the rapid generation of new molecular entities. nih.govacs.org

Phosgenation Routes and Analogous Carbonylation Protocols

The most direct and widely employed method for the synthesis of N-carbonyl chlorides from secondary amines is phosgenation. wikipedia.org This reaction is directly applicable to the synthesis of this compound from its precursor, 3-oxopyrrolidine (a cyclic secondary amine). The reaction involves the nucleophilic attack of the amine nitrogen on the highly electrophilic carbonyl carbon of phosgene (B1210022) (carbonyl dichloride). wikipedia.org

To avoid the consumption of a second equivalent of the valuable amine starting material as a base to neutralize the liberated hydrogen chloride, an external tertiary amine base, such as triethylamine (B128534) or pyridine, is often added. wikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the desired carbamoyl (B1232498) chloride. nih.govgoogle.com

Due to the extreme toxicity of phosgene gas, safer solid or liquid substitutes are often preferred in laboratory settings. These substitutes, which generate phosgene in situ or act as phosgene equivalents, include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). Triphosgene, a stable crystalline solid, is particularly favored as it is safer to handle and transport, yet it effectively performs the same chemical transformation.

| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, clean byproducts (HCl). | Extremely toxic, requires specialized handling. sabtechmachine.com |

| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle than phosgene gas. | Highly toxic and corrosive. |

| Triphosgene | (Cl₃CO)₂CO | Solid | Stable, crystalline solid; much safer to handle. | Less reactive than phosgene, may require activation or higher temperatures. |

Thionyl Chloride Activation Protocols for Lactam Derivatization

Thionyl chloride (SOCl₂) is a premier reagent for the conversion of carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.com The mechanism involves the hydroxyl group of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride. This converts the hydroxyl into a chlorosulfite group, which is an excellent leaving group. A subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.com

However, the use of thionyl chloride for the direct conversion of a lactam N-H bond to an N-carbonyl chloride is not a standard or documented synthetic protocol. The reactivity of thionyl chloride is predominantly directed towards hydroxyl groups, and it does not typically react with secondary amines or lactams to form carbamoyl chlorides. In some one-pot procedures for amide synthesis, thionyl chloride is used to activate a carboxylic acid, which then reacts with an amine; in these cases, the thionyl chloride does not react with the amine itself. rsc.org

Alternative Halogenating Reagents in Carbonyl Chloride Formation (e.g., Phosphorus Halides)

Similar to thionyl chloride, phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are standard reagents for the synthesis of acyl chlorides from carboxylic acids. ontosight.aiderpharmachemica.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. doubtnut.comwikipedia.org

Common Halogenating Agents for Carboxylic Acids:

Phosphorus Pentachloride (PCl₅): A strong chlorinating agent that reacts with carboxylic acids to produce acyl chlorides, phosphoryl chloride (POCl₃), and HCl.

Phosphorus Trichloride (PCl₃): A milder reagent that converts three equivalents of a carboxylic acid to the corresponding acyl chloride, producing phosphorous acid (H₃PO₃) as a byproduct.

Oxalyl Chloride ((COCl)₂): A particularly useful reagent that allows for mild reaction conditions, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO, CO₂, HCl) are all gaseous, which simplifies purification. shirazu.ac.irresearchgate.net

Despite their efficacy in converting carboxylic acids, these phosphorus-based halogenating agents are not employed for the synthesis of N-carbonyl chlorides from lactams like 3-oxopyrrolidine. Their chemical reactivity is centered on the substitution of hydroxyl groups, not the acylation of N-H bonds to form a carbonyl chloride functional group.

| Reagent | Formula | Byproducts | Typical Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in an inert solvent, often requires reflux. masterorganicchemistry.comshirazu.ac.ir |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature. researchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Inert solvent, often requires gentle heating. derpharmachemica.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Neat or in an inert solvent, requires heating. derpharmachemica.com |

Reaction Kinetic and Mechanistic Elucidation in Synthesis

Investigation of Nucleophilic Acyl Substitution Pathways in Carbonyl Chloride Formation

The formation of this compound from 3-oxopyrrolidine and phosgene is a classic example of a nucleophilic acyl substitution reaction. nih.gov The reaction mechanism can be delineated in several key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-oxopyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate. nih.gov

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and in the process, a chloride ion is ejected as a leaving group. This step results in the formation of a protonated carbamoyl chloride intermediate.

Deprotonation: The positively charged nitrogen is deprotonated by a base. This base can be a second molecule of 3-oxopyrrolidine or an added tertiary amine (e.g., triethylamine). This final step neutralizes the intermediate and yields the final product, this compound, along with the hydrochloride salt of the base. wikipedia.org

This pathway is characteristic for the formation of carbamoyl chlorides from secondary amines and is known to be very rapid, often requiring efficient mixing to control the reaction and minimize side products. nih.gov

Transition State Analysis in the Formation of this compound

The rate-determining step is typically the initial nucleophilic attack of the amine on the phosgene molecule. The transition state for this step involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen pi bond. nih.gov

Characteristics of the Postulated Transition State:

Geometry: The geometry around the carbonyl carbon of phosgene changes from trigonal planar towards tetrahedral. The nitrogen atom of the pyrrolidine ring approaches the carbonyl carbon, with the N-C bond beginning to form.

Charge Distribution: As the nitrogen's lone pair attacks the carbon, a partial negative charge develops on the oxygen atom, and a partial positive charge builds on the nitrogen atom.

Energy Barrier: Computational studies on similar phosgenation reactions indicate that this initial step has a significant activation energy barrier, which is substantially lowered in the presence of a polar solvent that can stabilize the charge separation in the transition state. researchgate.net

Understanding this transition state is crucial for optimizing reaction conditions, such as solvent choice and temperature, to achieve higher yields and reaction rates. researchgate.net

Process Optimization and Scalability Considerations for this compound Production

Optimizing the synthesis of this compound for large-scale production involves a detailed analysis of reaction parameters to maximize yield and purity while ensuring operational safety and economic viability. The primary challenges in scaling up this process are managing the exothermic nature of the reaction and handling hazardous materials like phosgene and its derivatives.

A critical parameter for optimization is temperature control. Phosgenation reactions are typically exothermic, and excessive heat can lead to the formation of degradation products or unwanted side reactions. americanchemistry.com Industrial-scale production necessitates reactors with efficient cooling systems to maintain a consistent temperature, which is often kept between 0°C and 50°C, depending on the specific reagents and solvent used.

Solvent selection is also crucial. The ideal solvent must be inert to all reactants and the product, have a suitable boiling point for temperature management and subsequent removal, and effectively dissolve the starting materials. Aprotic solvents such as toluene, dichloromethane, or tetrahydrofuran (B95107) are commonly employed. google.com On a large scale, factors like solvent cost, recyclability, and environmental impact become significant considerations.

Stoichiometry and the rate of reagent addition are key to controlling the reaction. An excess of the phosgenating agent is often used to ensure complete conversion of the 3-oxopyrrolidine starting material. wikipedia.org However, this excess must be carefully managed to minimize residual toxic reagents in the final product stream. In a scaled-up batch process, the phosgenating agent or a solution thereof is typically added slowly to a solution of the amine and a base to control the reaction rate and temperature. google.com

The work-up and purification procedures must also be scalable. Following the reaction, the hydrochloride salt of the base is typically removed by filtration. The solvent is then removed under reduced pressure. The crude this compound may be purified by vacuum distillation or crystallization, depending on its physical properties. google.com The quality of the final product is generally high, often not requiring extensive purification if the reaction is well-controlled. google.com

The following table presents a hypothetical study on the optimization of reaction conditions for the synthesis of this compound using triphosgene.

| Parameter | Condition A | Condition B | Condition C | Condition D |

| Temperature | 0°C | 25°C (Room Temp) | 25°C (Room Temp) | 40°C |

| Solvent | Dichloromethane | Dichloromethane | Toluene | Toluene |

| Reaction Time | 6 hours | 4 hours | 4 hours | 2 hours |

| Yield (%) | 88 | 92 | 91 | 85 |

| Purity (%) | 98 | 98 | 97 | 94 |

| Observation | Slower reaction rate, high purity. | Optimal balance of rate and purity. | Slightly lower purity, easier solvent handling for scale-up. | Faster reaction but increased side product formation. |

Note: This table is a representative example of a process optimization study. The values are intended to illustrate the interplay between different reaction parameters.

Strategic Applications of 3 Oxopyrrolidine 1 Carbonyl Chloride in Complex Organic Synthesis

Building Block for Advanced Pyrrolidinone Scaffold Construction

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds and natural products. nih.gov 3-Oxopyrrolidine-1-carbonyl chloride serves as a valuable precursor for the synthesis of advanced pyrrolidinone-based structures due to its inherent reactivity and functional group handles.

Regioselective Functionalization of the Pyrrolidinone Core

The structure of this compound offers distinct sites for regioselective reactions. The primary site of reactivity is the highly electrophilic carbonyl chloride group on the nitrogen atom. This group readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reaction proceeds under mild conditions and allows for the introduction of a wide array of substituents at the N-1 position of the pyrrolidinone ring.

The second reactive site is the ketone at the C-3 position. This ketone can undergo various carbonyl chemistry transformations, including but not limited to:

Reductive amination: To introduce substituted amine functionalities.

Wittig-type reactions: To form exocyclic double bonds, which can then be further functionalized. ekb.eg

Aldol condensations: To build larger carbon frameworks.

Knoevenagel condensations: With active methylene (B1212753) compounds to create diverse derivatives.

The presence of these two distinct reactive centers allows for a stepwise and controlled functionalization of the pyrrolidinone core, enabling the synthesis of complex molecules with precise structural features.

Generation of Diversified N-Acylated Pyrrolidine Derivatives

The primary application of this compound is as an N-acylating agent. The carbonyl chloride moiety is a potent electrophile that facilitates the formation of a stable amide bond with a vast range of primary and secondary amines. This reaction is typically high-yielding and allows for the generation of a library of N-substituted 3-oxopyrrolidine derivatives. The diversity of commercially available amines translates directly into the structural diversity of the resulting products.

This strategy is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where modifying the N-acyl group can significantly impact the biological activity of the molecule. ontosight.ai

Table 1: Examples of N-Acylated Pyrrolidine Derivatives from Amines

| Amine Nucleophile | Resulting N-Acyl Group | Potential Application Area |

|---|---|---|

| Aniline | N-Phenylcarbamoyl | Medicinal Chemistry |

| Benzylamine | N-Benzylcarbamoyl | Agrochemicals |

| Piperidine | N-Piperidinylcarbonyl | Material Science |

Synthesis of Diverse Heterocyclic Frameworks

The bifunctional nature of this compound makes it a powerful tool for the construction of more complex heterocyclic systems, including fused and spirocyclic structures. rsc.orgnorthwestern.edu

Fusion Strategies for Polycyclic Heterocycles

Polycyclic nitrogen heterocycles are important motifs in many pharmaceuticals and natural products. nih.gov this compound can be employed in condensation reactions to build fused ring systems. For example, a reaction with a dinucleophile, such as a substituted hydrazine (B178648) or hydroxylamine, can lead to the formation of a new heterocyclic ring fused to the pyrrolidinone core.

A general synthetic approach involves the initial acylation of the nucleophile at the nitrogen of the pyrrolidinone, followed by an intramolecular cyclization involving the ketone at the C-3 position. This strategy provides access to a variety of fused pyrazoles, isoxazoles, and other related polycyclic systems. The specific outcome of the reaction can often be controlled by the choice of reagents and reaction conditions.

Spirocyclic Systems Formation Utilizing this compound

Spirocycles, which contain two rings connected by a single common atom, are increasingly recognized for their therapeutic potential due to their inherent three-dimensionality. nih.govbldpharm.com this compound can serve as a key component in the synthesis of spirocyclic compounds.

One potential synthetic route involves a multi-step sequence where the pyrrolidinone ring is first functionalized at the C-2 or C-4 position with a suitable tether. After N-acylation using a nucleophile that contains a second reactive group, an intramolecular cyclization can be triggered to form the spirocyclic system. The C-3 ketone can also participate directly in cyclization reactions, such as in tandem reactions that form a spiro-center at the C-3 position. For instance, reaction with a reagent containing both a nucleophilic group to attack the carbonyl chloride and another functional group capable of reacting with the ketone could lead to the formation of a spiro-heterocycle.

Precursor in Target-Oriented Synthesis

In the context of total synthesis of natural products or complex drug molecules, this compound can be envisioned as a valuable chiral building block, assuming it is prepared in an enantiomerically pure form. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org The pyrrolidinone core is a common feature in many biologically active alkaloids and other natural products. mdpi.com

The ability to introduce diverse functionality at both the N-1 and C-3 positions makes this reagent a strategic precursor for assembling key fragments of a larger target molecule. For example, the N-acyl group could be a complex fragment of a natural product, which is attached via a robust amide linkage. The ketone at C-3 could then be elaborated through stereoselective reduction or addition reactions to install the required stereocenters for the final target. While specific examples of its use in the total synthesis of named natural products are not prominently documented in publicly available literature, its structural motifs are highly relevant to such endeavors.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzylamine |

| Piperidine |

| Morpholine |

| Hydrazine |

Role in Natural Product Synthetic Routes as an Intermediate Scaffold

The 3-oxopyrrolidine core is a recurring motif in a variety of natural products, particularly complex alkaloids. Its presence is crucial for establishing the intricate polycyclic systems that define the biological activity of these molecules. In total synthesis, derivatives of 3-oxopyrrolidine serve as key intermediates, providing a foundational structure upon which further complexity is built.

For instance, in the synthesis of certain reverse-prenylated indole (B1671886) alkaloids, a class of fungal secondary metabolites known for their structural complexity and diverse bioactivities, derivatives like 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate are used as starting materials. researchgate.netrsc.org These precursors are elaborated through multi-step sequences to construct the characteristic bicyclo[2.2.2]diazaoctane core of molecules such as stephacidin A and the notoamides. researchgate.netrsc.org The 3-oxo functionality in these intermediates is a critical handle for subsequent chemical transformations.

Similarly, the synthesis of the aromathecin family of compounds, which are related to the potent anticancer agent camptothecin, has utilized 3-oxopyrrolidine as a key precursor. nih.govresearchgate.net In these synthetic routes, 3-oxopyrrolidine undergoes reactions like the Friedlander annulation with 2-aminobenzaldehydes to construct the core pyrroloquinoline ring system. nih.gov The use of this compound in such syntheses would provide a direct and efficient method for linking the pyrrolidine scaffold to other molecular fragments, streamlining the construction of these complex natural products.

| Natural Product Class | Key Intermediate | Significance of 3-Oxopyrrolidine Scaffold |

|---|---|---|

| Indole Alkaloids (e.g., Stephacidin A) | 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate | Forms the bicyclo[2.2.2]diazaoctane core. researchgate.netrsc.org |

| Aromathecin Alkaloids (e.g., Rosettacin) | N-(ethoxycarbonyl)-3-oxopyrrolidine | Used to construct the foundational pyrroloquinoline ring system. nih.govresearchgate.net |

| Akuammiline Alkaloids | 3-oxopyrrolidine-1,2-dicarboxylate derivatives | Serves as a chiral building block for constructing the pentacyclic indole framework. rsc.org |

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Precursors

The 3-oxopyrrolidine scaffold is a highly valued building block in the pharmaceutical and agrochemical industries. nih.gov Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.aiekb.egmdpi.com The ability of the pyrrolidine ring to mimic peptide structures and interact with biological targets makes it a frequent choice in drug design. nih.gov

This compound functions as a key reactive intermediate for introducing this pharmacologically significant moiety into new chemical entities. Its reaction with various amines or alcohols allows for the rapid generation of libraries of ureas and carbamates, respectively. This approach is central to structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its efficacy and pharmacokinetic properties.

Research has shown that derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid exhibit promising antimicrobial activity against multidrug-resistant pathogens, including vancomycin-intermediate Staphylococcus aureus (VISA) and pathogenic fungi like Candida auris. mdpi.com The synthesis of these compounds often involves the modification of a precursor acid, a process where conversion to a carbonyl chloride would be a standard activation method. Similarly, other pyrrolidone derivatives have been explored for their potential as anticancer agents, showing cytotoxicity against cell lines such as human pulmonary adenocarcinoma (A549). mdpi.commdpi.com In agrochemistry, heterocyclic compounds like pyrrolidines are fundamental to the development of new pesticides and herbicides. nih.gov

| Application Area | Target Scaffold/Derivative | Observed Biological Activity |

|---|---|---|

| Pharmaceuticals (Antibacterial) | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazides | Activity against Gram-positive pathogens, including MRSA. mdpi.com |

| Pharmaceuticals (Anticancer) | Substituted 1-phenyl-5-oxopyrrolidines | Cytotoxicity in A549 human lung cancer cells. mdpi.commdpi.com |

| Pharmaceuticals (Antiepileptic) | Pyrrolidin-2-ones (e.g., Levetiracetam) | Modulation of synaptic vesicle protein 2A. chemrxiv.org |

| Agrochemicals | General Pyrrolidine Derivatives | Core structure in various pesticides and herbicides. nih.gov |

Development of Specialty Chemicals and Advanced Materials

Beyond life sciences, the structural and chemical properties of the 3-oxopyrrolidine unit can be exploited in the development of specialty chemicals and advanced materials. The high reactivity of this compound makes it an excellent monomer or functionalizing agent for polymer synthesis.

By incorporating the 3-oxopyrrolidine moiety into a polymer backbone—for example, by reacting it with a diamine to form a polyurea—one can introduce specific properties into the resulting material. The pyrrolidone ring can increase the polarity and hydrogen-bonding capacity of the polymer, potentially improving its thermal stability, solvent resistance, or affinity for specific substrates. Furthermore, if a chiral version of the 3-oxopyrrolidine scaffold is used, it can impart chirality to the material, which is highly desirable for applications in asymmetric catalysis or chiral separations. The ketone group at the 3-position remains available for post-polymerization modification, allowing for the attachment of other functional groups, dyes, or cross-linking agents to tailor the material's properties for specific applications.

Cascade and Multicomponent Reactions Featuring this compound

Modern organic synthesis increasingly relies on cascade and multicomponent reactions (MCRs) to build molecular complexity in a single, efficient step. nih.gov These reactions are prized for their high atom economy, reduced waste, and operational simplicity. researchgate.net A reactive building block like this compound is well-suited for designing novel cascade or multicomponent processes.

MCRs that generate substituted pyrrolidines often proceed through [3+2] cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile. tandfonline.com While this compound itself would not be a direct component in this specific type of cycloaddition, its reaction product could be. For example, reacting the carbonyl chloride with an amino acid ester would generate a urea-linked intermediate. This intermediate could then be designed to participate in a subsequent intramolecular cyclization or cascade reaction, triggered by deprotection or the addition of another reagent. nih.gov

A hypothetical MCR could involve the reaction of this compound with a bifunctional nucleophile, such as an amino alcohol. The initial acylation at the amine would be followed by an intramolecular reaction involving the alcohol and the ketone at the 3-position of the pyrrolidine ring, potentially forming a spirocyclic or fused-ring system in a single operation. Such strategies enable the rapid construction of complex, three-dimensional scaffolds from simple starting materials, accelerating the discovery of new chemical entities. nih.govmdpi.com

| Component 1 | Component 2 | Component 3 | Potential Product Class | Synthetic Advantage |

|---|---|---|---|---|

| This compound | Amino Alcohol | Isocyanide | Complex Heterocyclic Ureas | Rapid assembly of multiple functional groups. |

| 3-Oxopyrrolidine | Aldehyde | Amine (forming azomethine ylide) | Spiro-pyrrolidines | High stereocontrol in [3+2] cycloadditions. tandfonline.com |

| This compound | Diamine | Diketone | Fused Polycyclic Systems | Formation of multiple rings in one pot. |

Advanced Derivatization and Selective Functionalization of 3 Oxopyrrolidine 1 Carbonyl Chloride

Selective Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group is the most reactive functional group in 3-Oxopyrrolidine-1-carbonyl chloride, serving as a primary site for derivatization. Its reactions are characteristic of acyl chlorides, allowing for the introduction of a wide range of substituents through nucleophilic acyl substitution.

Amide Formation: The reaction of the carbonyl chloride with primary or secondary amines is a straightforward and common method for synthesizing N-acylpyrrolidinone derivatives. This reaction, often referred to as a Schotten-Baumann reaction, typically proceeds rapidly at room temperature in aprotic solvents. The presence of a base, such as triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.netchemrxiv.org For less reactive or sterically hindered amines, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the transformation. nih.gov

Ester Formation: Esters are readily prepared by reacting this compound with alcohols or phenols. While the reaction can proceed directly, it is often facilitated by the addition of a base to scavenge the HCl produced. Alternatively, the alcohol can be converted to its more nucleophilic alkoxide form using a strong base, which then readily attacks the carbonyl chloride. nih.gov This addition-elimination sequence provides a high-yield route to the corresponding esters. nih.gov Methods using activating agents like titanium tetrachloride can also facilitate direct esterification under mild conditions. rsc.org

Urea and Carbamate Synthesis: The carbonyl chloride moiety can be converted into an isocyanate intermediate via a Curtius rearrangement, typically involving treatment with an azide (B81097) source like sodium azide. researchgate.net The resulting N-acyl isocyanate is a versatile intermediate that can be trapped by various nucleophiles. Reaction with amines affords unsymmetrically substituted ureas, while reaction with alcohols yields carbamates. researchgate.net This pathway significantly expands the range of accessible derivatives from the parent carbonyl chloride.

Table 1: Selective Transformations of the Carbonyl Chloride Moiety

| Nucleophile | Reagent(s) | Product Class |

|---|---|---|

| Primary/Secondary Amine | R¹R²NH, Base (e.g., Et₃N) | Amide |

| Alcohol/Phenol | R-OH, Base or conversion to R-O⁻ | Ester |

Functionalization of the Pyrrolidinone Ring System

Beyond the carbonyl chloride, the pyrrolidinone ring itself offers multiple avenues for functionalization, allowing for the introduction of substituents that can modulate the molecule's steric and electronic properties.

The methylene (B1212753) group at the C2 position, alpha to the lactam carbonyl, is activated and can be functionalized through enolate chemistry. The presence of the electron-withdrawing N-carbonyl group enhances the acidity of these protons.

Treatment with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate that can react with a variety of electrophiles. This allows for the stereoselective introduction of substituents at the C2 position. Common strategies include:

Alkylation: Reaction of the enolate with alkyl halides to introduce alkyl chains.

Arylation: Palladium-catalyzed cross-coupling reactions between the enolate and aryl halides provide a direct route to α-aryl pyrrolidinones. nih.gov

Aldol Reactions: Condensation with aldehydes or ketones to form β-hydroxy carbonyl compounds.

Redox-neutral methods have also been developed for the α-C-H functionalization of pyrrolidine (B122466) derivatives, often involving the in-situ generation of an iminium ion intermediate that is subsequently attacked by a nucleophile. nih.govnih.gov

Functionalization at positions remote from the activating carbonyl groups (e.g., the C4 position) is more challenging and often requires different strategies. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to produce 3-substituted pyrrolidines, which corresponds to functionalization at a remote position in the parent ring system. nih.gov

The reactivity of the pyrrolidinone ring can be significantly influenced by the nature and position of substituents. Computational studies on related systems have shown that electron-withdrawing groups on the aromatic portion of a molecule can affect the reactivity of a tethered pyrrolidine ring in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov These remote stereoelectronic effects can alter the oxidation potential and hydrogen-atom transfer reactivity of the molecule. acs.org For instance, the size of the lactam ring itself (e.g., five-membered pyrrolidone vs. seven-membered caprolactam) can impact the reaction rates of attached phenolic moieties. acs.org These findings suggest that substituents introduced via the N-carbonyl chloride group could electronically influence the reactivity of the C4 position, potentially facilitating or hindering further functionalization.

Orthogonal Protecting Group Strategies in Derivatization Schemes

In multi-step syntheses involving this compound, the selective modification of one reactive site in the presence of others necessitates the use of protecting groups. Orthogonal protecting group strategies are crucial, wherein different protecting groups can be removed under specific conditions without affecting others. jocpr.combiosynth.com

For a complex derivatization of this compound, one might envision a scheme where:

The 3-keto group is protected as a ketal (e.g., using ethylene (B1197577) glycol and an acid catalyst). Ketal groups are stable to basic and nucleophilic conditions used for modifying the carbonyl chloride but are readily removed with aqueous acid.

The carbonyl chloride is reacted with a nucleophile (e.g., an amino acid ester where the amino group is Fmoc-protected and the ester is a tert-butyl ester).

The Fmoc group can be removed with a base (like piperidine) to expose the amine for further elaboration, leaving the t-butyl ester and ketal intact. peptide.com

The tert-butyl ester can be cleaved with a strong acid (like TFA), which would also cleave the ketal, to reveal the carboxylic acid and the ketone. peptide.com

This orthogonal approach allows for sequential, site-selective modifications. The choice of protecting groups—such as Boc (acid-labile), Fmoc (base-labile), Cbz (removed by hydrogenolysis), or various silyl (B83357) ethers (cleaved by fluoride (B91410) ions)—is dictated by the planned reaction sequence and the stability of the functional groups already present. tcichemicals.comcreative-peptides.com

Table 2: Examples of Orthogonal Protecting Groups for Pyrrolidinone Derivatization

| Functional Group | Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |

|---|---|---|---|---|

| Ketone | Ethylene Ketal | - | Aqueous Acid (e.g., HCl) | Base, Hydrogenolysis, Fluoride |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Amine | Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid, Hydrogenolysis |

| Carboxylic Acid | tert-Butyl Ester | tBu | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Acid, Base |

Catalyst-Controlled Derivatization Methodologies

Catalysts can exert significant control over the chemo-, regio-, and stereoselectivity of derivatization reactions involving the pyrrolidinone scaffold.

Transition Metal Catalysis:

Palladium: As mentioned, Pd-catalysis is instrumental in α-arylation reactions of the lactam enolate. nih.gov It is also used in hydroarylation reactions to form 3-aryl pyrrolidines. nih.gov

Nickel: Nickel complexes can catalyze carbonylative cyclization reactions, providing routes to functionalized 2-pyrrolidinones from related acyclic precursors. researchgate.net These methods could potentially be adapted for post-synthesis modification.

Silver: Silver salts, such as Ag₂CO₃, have been used to catalyze [3+2] cycloaddition reactions between azomethine ylides and N-sulfinyl-1-azadienes to produce densely substituted, chiral pyrrolidines with high diastereoselectivity. acs.org This highlights the potential for catalyst-controlled stereoselective additions to the pyrrolidinone core.

The choice of metal, ligand, and reaction conditions can direct the reaction toward a specific isomer or product, which is essential for constructing complex molecules with defined stereochemistry. The N-acyl group, derived from the carbonyl chloride, can act as a directing group in some catalytic C-H activation/functionalization schemes, further enhancing the synthetic utility of this scaffold.

Computational Chemistry and Theoretical Characterization of 3 Oxopyrrolidine 1 Carbonyl Chloride Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular structure and behavior. However, the application of these methods to 3-Oxopyrrolidine-1-carbonyl chloride has not been documented.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would identify the primary sites for nucleophilic and electrophilic attack. The energy and spatial distribution of the HOMO and LUMO would provide a qualitative prediction of the compound's reactivity and regioselectivity in various reactions. Without dedicated computational studies, a specific FMO analysis for this molecule cannot be provided.

Spectroscopic Property Prediction for Mechanistic Insight

Computational methods are frequently employed to predict spectroscopic data (e.g., NMR, IR, MS) which can then be compared with experimental results to confirm structures and elucidate reaction mechanisms. For this compound, theoretical predictions of its 1H and 13C NMR chemical shifts, its infrared vibrational frequencies, and its mass spectrometric fragmentation patterns would be highly beneficial. These predicted spectra could aid in the characterization of the compound and any intermediates or products formed in its reactions. Currently, there are no published computational predictions of the spectroscopic properties of this compound.

Mechanistic Insights from Computational Studies

Detailed mechanistic insights are a key outcome of computational chemistry studies. By modeling reactions at a molecular level, it is possible to understand the step-by-step processes that govern chemical transformations.

Transition State Characterization and Energy Profile Mapping

The characterization of transition states is a critical aspect of understanding reaction mechanisms. For reactions involving this compound, computational studies would aim to locate the geometry of transition states and calculate their energies. This information is used to construct a reaction energy profile, which maps the energy of the system as it progresses from reactants to products. The height of the energy barriers on this profile corresponds to the activation energy of each step, providing a quantitative measure of the reaction kinetics. Such detailed mapping for this compound is not available in the current body of scientific literature.

Solvent Effects and Catalytic Activation Modeling in Carbonyl Chloride Chemistry

The chemical environment can significantly influence the course of a reaction. Computational models can simulate the effects of different solvents on the stability of reactants, intermediates, and transition states, thereby predicting how the reaction rate and outcome might change in various media. Furthermore, the role of catalysts in activating the carbonyl chloride group could be modeled to understand the mechanism of catalytic activation. Studies of this nature are essential for optimizing reaction conditions but have not yet been reported for this compound.

Quantitative Structure-Reactivity Relationships (QSAR) in Pyrrolidinone-Based Acyl Chloride Systems

Quantitative Structure-Reactivity Relationships (QSAR) represent a computational and mathematical modeling approach aimed at elucidating the connections between the chemical structure of a series of compounds and their reactivity. In the context of pyrrolidinone-based acyl chlorides, with this compound as a foundational molecule, QSAR studies can provide invaluable insights into how modifications to the pyrrolidinone ring influence the reactivity of the acyl chloride moiety. Such studies are pivotal for designing molecules with tailored reactivity for specific synthetic applications.

The reactivity of the acyl chloride group in these systems is predominantly governed by the electrophilicity of the carbonyl carbon. This, in turn, is influenced by the electronic and steric effects imparted by the pyrrolidinone scaffold and any substituents it may bear. A QSAR model for this class of compounds would seek to mathematically describe these influences.

A general form of a QSAR equation for predicting the reactivity of these compounds can be expressed as:

log(k) = c_1 * D_e + c_2 * D_s + c_3 * D_t + C

Where:

k is the reaction rate constant, representing the reactivity.

D_e, D_s, and D_t are electronic, steric, and topological descriptors, respectively.

c_1, c_2, and c_3 are the regression coefficients determined from the analysis, indicating the relative importance of each descriptor.

C is a constant.

Molecular Descriptors for Pyrrolidinone-Based Acyl Chlorides

To build a robust QSAR model, a range of molecular descriptors would be calculated for a series of this compound analogs. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: These descriptors are crucial for quantifying the electron-donating or electron-withdrawing effects of substituents on the pyrrolidinone ring, which directly modulate the electrophilicity of the acyl chloride's carbonyl carbon. Key electronic descriptors include:

Hammett constants (σ): These are used to quantify the electronic influence of substituents on a benzene (B151609) ring, and analogous principles can be applied to heterocyclic systems.

Partial atomic charges: The calculated charge on the carbonyl carbon of the acyl chloride can be a direct indicator of its susceptibility to nucleophilic attack.

HOMO and LUMO energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly relevant, as a lower LUMO energy generally corresponds to a higher electrophilicity and thus greater reactivity. stackexchange.com

Steric Descriptors: The steric environment around the acyl chloride group can hinder the approach of a nucleophile, thereby reducing reactivity. Relevant descriptors include:

Taft steric parameters (Es): These provide a measure of the steric bulk of substituents.

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Topological Descriptors: These numerical descriptors are derived from the graph representation of the molecule and can encode information about branching and connectivity.

Illustrative QSAR Study of this compound Derivatives

The following interactive data table presents a hypothetical QSAR analysis for a set of 4-substituted this compound derivatives. The reactivity is quantified as the logarithm of the relative reaction rate constant (log(k_rel)). The descriptors include the Hammett constant (σ_p) for the substituent, the calculated partial charge on the carbonyl carbon (q_CO), and the LUMO energy.

| Derivative | Substituent (R) | Hammett Constant (σ_p) | Partial Charge on Carbonyl Carbon (q_CO) | LUMO Energy (eV) | Predicted log(k_rel) |

| 1 | -H | 0.00 | +0.450 | -1.50 | 0.00 |

| 2 | -CH3 | -0.17 | +0.445 | -1.45 | -0.25 |

| 3 | -OCH3 | -0.27 | +0.442 | -1.42 | -0.38 |

| 4 | -Cl | +0.23 | +0.458 | -1.62 | +0.35 |

| 5 | -NO2 | +0.78 | +0.475 | -1.85 | +1.10 |

From this hypothetical data, a QSAR model could be derived. For instance, a simplified model might take the form:

log(k_rel) = 1.2 * σ_p - 5 * (q_CO - 0.450) - 0.8 * (LUMO Energy + 1.50)

This equation would suggest that electron-withdrawing groups (positive σ_p), a more positive partial charge on the carbonyl carbon, and a lower LUMO energy all contribute to increased reactivity, which is consistent with fundamental principles of organic chemistry. stackexchange.com Such a model, once validated, could be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with specific reactivity profiles for various applications.

Emerging Research Directions and Future Prospects for 3 Oxopyrrolidine 1 Carbonyl Chloride

Innovative Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly influencing the synthesis of reactive chemical intermediates. For 3-Oxopyrrolidine-1-carbonyl chloride, future research is likely to focus on developing more sustainable synthetic routes that minimize waste and avoid hazardous reagents. One of the primary traditional reagents for creating carbonyl chlorides is phosgene (B1210022) or its derivatives, which are highly toxic. A greener approach could involve in-situ generation of the carbonylating agent under milder conditions to enhance safety and reduce environmental impact.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Waste Prevention | Development of synthetic routes with higher atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives like bio-based solvents. rsc.org |

| Catalysis | Use of recyclable catalysts to improve efficiency and reduce waste. organic-chemistry.org |

| Designing Safer Chemicals | Exploring alternatives to toxic reagents like phosgene for the carbonyl chloride synthesis. |

Expansion into Asymmetric Synthesis Methodologies

The pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules, and the ability to control stereochemistry is often crucial for their function. Asymmetric synthesis provides a pathway to enantiomerically pure compounds, and this is a significant area of future development for derivatives of this compound.

The ketone group at the 3-position of the pyrrolidine ring offers a handle for various asymmetric transformations. For example, asymmetric reduction of the ketone can lead to chiral 3-hydroxypyrrolidine derivatives. Furthermore, the carbonyl chloride group can be reacted with chiral nucleophiles to introduce stereocenters. Research in the asymmetric synthesis of related pyrrolidine structures, such as cis- and trans-2,5-disubstituted pyrrolidines derived from 3-oxo pyrrolidine intermediates, highlights the potential for developing highly stereoselective routes for more complex molecules starting from this building block. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of heterocyclic compounds and could be applied to create chiral derivatives of 3-oxopyrrolidine. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. Given the reactive nature of carbonyl chlorides, flow chemistry presents a particularly attractive approach for the synthesis and in-situ use of this compound. The use of flow reactors can allow for the safe handling of hazardous reagents and intermediates by minimizing the volume of reactive material at any given time. researchgate.netresearchgate.net

Automated synthesis platforms can further enhance the efficiency of research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govbeilstein-journals.org By integrating the synthesis of this compound into an automated flow system, researchers could quickly explore its reactivity with a wide range of nucleophiles, accelerating the discovery of new derivatives with interesting properties. nih.gov For instance, a flow setup could be designed to generate the carbonyl chloride in one module and immediately react it with various amines or alcohols in a subsequent module to create a library of amides and esters. The generation of carbon monoxide from oxalyl chloride in a tube-in-tube reactor for flow carbonylations demonstrates a safe way to handle hazardous reagents in continuous systems. rsc.orgscispace.com

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with hazardous reagents due to larger volumes. | Improved safety with small reaction volumes. researchgate.net |

| Heat Transfer | Can be inefficient, leading to hotspots. | Highly efficient due to high surface-area-to-volume ratio. researchgate.net |

| Scalability | Can be challenging. | Generally more straightforward to scale up. |

| Automation | More complex to automate multistep processes. | Well-suited for integration into automated platforms. nih.gov |

New Applications in Materials Science and Polymer Chemistry through Derivatization

The high reactivity of the carbonyl chloride group makes this compound an excellent candidate for the functionalization of polymers and the creation of novel materials. By reacting it with polymers containing nucleophilic groups, such as hydroxyl or amine functionalities, the 3-oxopyrrolidine moiety can be covalently attached to a polymer backbone. This could impart new properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

For example, this compound could be used to modify the surface of materials to enhance their biocompatibility or to introduce specific binding sites. The synthesis of new copolymer derivatives by reacting poly(vinyl alcohol) with adipoyl chloride demonstrates a similar approach where a reactive chloride is used to functionalize a polymer. orientjchem.org Future research could explore the use of this compound in the development of functional polymers for applications in drug delivery, coatings, and advanced materials.

Synergistic Experimental and Computational Research Paradigms for Compound Exploration

The combination of experimental synthesis and computational modeling offers a powerful approach to accelerate the discovery and optimization of new compounds and reactions. Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of this compound, model reaction mechanisms, and guide the design of new derivatives with desired properties. nih.gov

For instance, computational studies could be employed to screen a virtual library of nucleophiles to predict which ones would react most favorably with the carbonyl chloride. These predictions can then be validated through targeted experiments, saving time and resources. This synergistic approach has been successfully used to study the synthesis of other pyrrolidine derivatives and to perform in silico analysis of their biological activities. nih.gov By combining computational insights with experimental work, researchers can gain a deeper understanding of the chemical space around this compound and more efficiently explore its potential applications.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 3-Oxopyrrolidine-1-carbonyl chloride, and what critical parameters must be controlled?

- Methodology : The compound is typically synthesized via reaction of 3-oxopyrrolidine-1-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include maintaining a low temperature (0–5°C) to suppress side reactions, using a stoichiometric excess of SOCl₂, and ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Post-reaction purification via vacuum distillation or recrystallization in dry ether is critical. Confirm success using FT-IR (C=O stretch at ~1800 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹³C NMR (carbonyl chloride carbon at ~170 ppm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Absence of carboxylic acid proton (δ ~12 ppm) and presence of pyrrolidine ring protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Distinctive carbonyl chloride carbon signal at ~170 ppm.

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl).

- HRMS : Molecular ion ([M+H]⁺) confirms molecular weight.

- X-ray crystallography : For crystalline derivatives, SHELX refinement resolves structural ambiguities .

Q. How can researchers ensure purity during synthesis and storage?

- Methodology : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during storage. Monitor purity via TLC or HPLC. For long-term stability, store under inert gas (argon) at -20°C. Periodically validate stability using NMR to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can discrepancies in reaction yields under varying conditions be systematically resolved?

- Methodology :

- Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation (e.g., acyloxyphosphonium intermediates).

- Parameter variation : Test temperature gradients, solvent polarity (DMF vs. toluene), and catalyst effects.

- Byproduct analysis : Employ LC-MS or GC-MS to identify side products (e.g., dimerized species or hydrolysis products).

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and explain yield variations .

Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Solvent screening : Compare reactivity in polar aprotic (DMF, acetonitrile) vs. non-polar solvents (toluene).

- Nucleophile competition : Use primary/secondary amines (e.g., aniline vs. morpholine) to assess electronic and steric effects via Hammett plots.

- Transition-state modeling : Apply COSMO-RS to predict solvent effects on reaction pathways.

- In-situ quenching : Halt reactions at intervals to analyze intermediates via ¹H NMR .

Q. How can structural ambiguities in derivatives be resolved using crystallographic data?

- Methodology :

- SHELX refinement : For crystalline derivatives, use SHELXL to refine X-ray diffraction data, resolving bond-length discrepancies or conformational isomers.

- Twinned data handling : Apply SHELXD for structure solution in cases of twinned crystals.

- Validation tools : Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What advanced computational tools predict the compound’s behavior in multi-step syntheses?

- Methodology :

- Retrosynthetic analysis : Use Reaxys or Pistachio databases to identify feasible precursors (e.g., 3-oxopyrrolidine-1-carboxylic acid).

- Reaction prediction : BKMS_METABOLIC or REAXYS_BIOCATALYSIS models simulate enzymatic or catalytic pathways.

- Machine learning : Train models on existing kinetic data to optimize reaction conditions .

Data Contradiction & Validation

Q. How to address conflicting reports on the compound’s stability in protic solvents?

- Methodology :

- Controlled hydrolysis experiments : Monitor degradation in water/ethanol mixtures via ¹H NMR.

- Activation energy calculation : Use Arrhenius plots to determine hydrolysis rates at different temperatures.

- Cross-validation : Compare results with computational predictions (e.g., molecular dynamics simulations) .

Q. What experimental designs validate the compound’s role as a reactive intermediate in multi-step syntheses?

- Methodology :

- Trapping experiments : Introduce quenching agents (e.g., methanol) to isolate intermediates.

- Isotopic labeling : Use ¹³C-labeled precursors to track incorporation into final products via HRMS.

- Flow chemistry : Continuous-flow systems minimize decomposition by reducing reaction time .

Tables

Table 1: Key Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| ¹³C NMR | ~170 ppm (C=OCl) | |

| FT-IR | ~1800 cm⁻¹ (C=O), ~750 cm⁻¹ (C-Cl) | |

| HRMS | [M+H]⁺ = 164.02 m/z |

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Mitigation | Reference |

|---|---|---|

| Hydrolysis | Anhydrous conditions, inert atmosphere | |

| Dimerization | Low temperature, dilute reaction conditions | |

| Solvolysis | Avoid protic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.